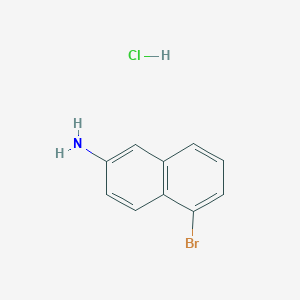

5-Bromonaphthalen-2-amine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromonaphthalen-2-amine hydrochloride is a chemical compound with the molecular weight of 258.54 . It is stored at room temperature and is available in a powder form .

Synthesis Analysis

The synthesis of similar compounds like benzoquinolines and benzoquinolinones has been achieved via Friedländer-type condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . The synthesis involved the reactions of the aryllithium species, generated from 2, 7 and t-BuLi or BuLi, with DMF and provided corresponding formyl derivatives 2 and 7 with 60 and 50% yields, respectively .Molecular Structure Analysis

The molecular formula of 5-Bromonaphthalen-2-amine hydrochloride is C10H8BrN.ClH . The InChI key is YHOJWPKBPIRZJB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromonaphthalen-2-amine hydrochloride is a solid substance stored at room temperature .科学的研究の応用

Selective Amination Catalysis

5-Bromonaphthalen-2-amine HCl is utilized in selective amination reactions catalyzed by palladium complexes. This process demonstrates high yields and excellent chemoselectivity, proving its importance in the synthesis of aminated products. The amination of polyhalopyridines, for example, yields significant products like 5-amino-2-chloropyridine with high isolation yields, showcasing the compound's role in facilitating specific and efficient chemical transformations (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Phosphorescence Enhancement

The bromonaphthalene derivatives, including this compound, exhibit pH-controlled phosphorescence. This property is notably enhanced by β- and γ-cyclodextrins in aqueous solutions, indicating its potential in developing phosphorescent sensors and materials for proton monitoring and other applications requiring phosphorescence detection (R. A. Bissell & A. P. Silva, 1991).

Microwave-Assisted Amination

Microwave conditions have been applied to improve the yields of aryl amination, including 1-aminonaphthalenes and aminoquinolines from aryl bromides. This compound under microwave conditions provides desired products with good to excellent yields, illustrating the compound's adaptability to modern, efficient synthesis methods (Tammy C. Wang, D. Magnin, & L. Hamann, 2003).

Quadruply Annulated Borepins Synthesis

Research shows the use of bromonaphthalene derivatives in a two-step synthesis sequence to produce quadruply annulated borepins. This sequence involves a nucleophilic substitution reaction followed by an intramolecular Ni-mediated reaction, demonstrating the compound's utility in synthesizing complex molecular structures with potential applications in material science and organic electronics (Kai Schickedanz, Julian Radtke, et al., 2017).

DNA-Binding Fluorophores Synthesis

This compound plays a role in synthesizing tricyclic 2-amino-6-bromonaphthalenes, used in modifying DANPY, a biocompatible chromophore for staining cellular targets. This highlights its application in biochemistry for the development of fluorescent probes and dyes for biological imaging and diagnostics (J. S. Kingsbury, D. Elder, et al., 2019).

Safety and Hazards

The safety information for 5-Bromonaphthalen-2-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It is known that this compound is used in the synthesis of benzoquinoline derivatives , which have diverse biological properties .

Mode of Action

It is known to be involved in the friedländer-type condensation of aminonaphthalene carbaldehydes , which is a key step in the synthesis of benzoquinoline derivatives .

Biochemical Pathways

It is known to be involved in the synthesis of benzoquinoline derivatives , which can affect various biochemical pathways due to their diverse biological properties .

Result of Action

As a precursor in the synthesis of benzoquinoline derivatives , it could indirectly contribute to the diverse biological properties of these derivatives .

特性

IUPAC Name |

5-bromonaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-6H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOJWPKBPIRZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-12-4 |

Source

|

| Record name | 5-bromonaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)